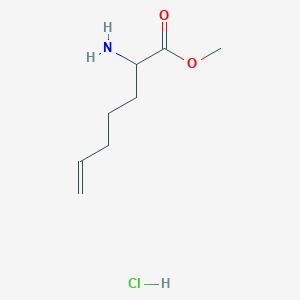

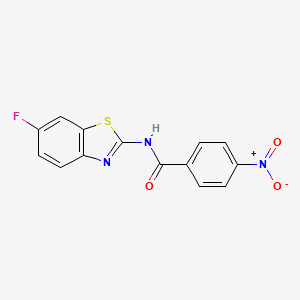

![molecular formula C25H22N4O2S B2586023 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide CAS No. 688792-92-9](/img/structure/B2586023.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide” is a complex molecule with the molecular formula C25H22N4O2S . It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolines, which is a part of the molecule , has been achieved via phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .Molecular Structure Analysis

The molecular structure of “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide” is characterized by a benzimidazo[1,2-c]quinazolin-6-ylthio group attached to a 2-methoxyphenyl butanamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazo[1,2-c]quinazolines have been described in the literature . The process involves an intramolecular C–H bond cycloamination reaction mediated by phenyliodine (III) diacetate (PIDA), resulting in a direct oxidative C–N bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide” include its molecular formula (C25H22N4O2S) and molecular weight (442.54) .Applications De Recherche Scientifique

Benzimidazole Compounds in Drug Development

Benzimidazole derivatives are recognized for their potent biological activities, including antiviral, antifungal, and anticancer properties. For instance, thiabendazole, a benzimidazole derivative, has been identified for its broad spectrum anthelmintic activity, showcasing negligible mammalian toxicity which underlines the therapeutic potential of benzimidazole compounds in treating parasitic infections (Stone et al., 1964). This highlights the importance of exploring benzimidazole derivatives for new therapeutic agents.

Benzimidazole Analogs as Antimycotics

Sertaconazole, another benzimidazole analog, demonstrates the safety and efficacy of benzimidazoles in topical antimycotic applications without significant sensitizing capacity for causing contact dermatitis (Romaguera et al., 1992). This emphasizes the utility of benzimidazole compounds in developing safe and effective treatments for fungal infections.

Antithyroid Activity of Benzimidazole Derivatives

Methimazole, a well-known antithyroid drug, is a benzimidazole derivative used in the treatment of hyperthyroidism. Its efficiency without observing toxic reactions in patients further underlines the therapeutic potential of benzimidazole derivatives in endocrine disorders (Hallman & Bondy, 1951).

Orientations Futures

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S/c1-3-22(24(30)27-19-13-7-9-15-21(19)31-2)32-25-28-17-11-5-4-10-16(17)23-26-18-12-6-8-14-20(18)29(23)25/h4-15,22H,3H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJORJDWKKZAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

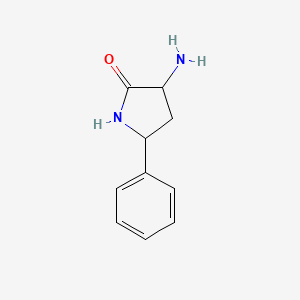

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)

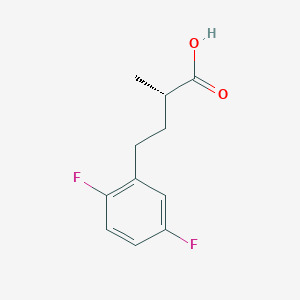

![N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2585946.png)

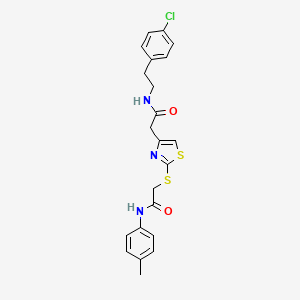

![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)